molecular formula C10H15NO B3382304 1-(Pyridin-3-yl)pentan-3-ol CAS No. 323202-04-6

1-(Pyridin-3-yl)pentan-3-ol

Cat. No.: B3382304
CAS No.: 323202-04-6
M. Wt: 165.23 g/mol
InChI Key: PFKZVHVRYGFYPH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentan-3-ol (CAS: 323202-04-6) is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol . Its structure consists of a pentan-3-ol backbone (a five-carbon chain with a hydroxyl group at the third position) substituted at the terminal carbon with a pyridin-3-yl group (a pyridine ring attached via its third carbon) . The SMILES notation CCC(CCC1=CN=CC=C1)O and InChIKey PFKZVHVRYGFYPH-UHFFFAOYSA-N confirm this arrangement . The compound is commercially available from multiple suppliers, including Synerzine, and is listed under synonyms such as SCHEMBL6950753 and AKOS013837430 .

Properties

IUPAC Name

1-pyridin-3-ylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8,10,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKZVHVRYGFYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323202-04-6
Record name 1-(pyridin-3-yl)pentan-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-yl)pentan-3-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 1-(Pyridin-3-yl)pentan-3-one or 1-(Pyridin-3-yl)pentanoic acid.

    Reduction: Formation of 1-(Pyridin-3-yl)pentane.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(Pyridin-3-yl)pentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The alcohol group can also undergo metabolic transformations, affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 1-(Pyridin-3-yl)pentan-3-ol but differ in functional groups and applications:

Table 1: Structural Comparison
Compound Name CAS Molecular Formula Key Functional Groups Applications/Properties
This compound 323202-04-6 C₁₀H₁₅NO Hydroxyl, pyridin-3-yl Potential fragrance intermediate
(E)-N-(3-methylbutyl)-1-phenylmethanimine Not provided C₁₂H₁₆N₂ Methanimine, phenyl, branched alkyl Fruity/pear odor in floral volatiles
Paclobutrazol 76738-62-0 C₁₅H₂₀ClN₃O Triazole, chlorophenyl, hydroxyl Plant growth inhibitor (blocks GA biosynthesis)
Tebuconazole 107534-96-3 C₁₆H₂₂ClN₃O Triazolylmethyl, chlorophenyl, hydroxyl Fungicide
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O Hydroxyl, branched alkyl Solvent, industrial applications
Key Observations:

Backbone Similarities :

  • This compound and paclobutrazol both possess a pentan-3-ol backbone. However, paclobutrazol incorporates a triazole ring and a 4-chlorophenyl group, which are absent in the former .
  • Tebuconazole shares the hydroxyl and triazole motifs but includes a triazolylmethyl group, enhancing its fungicidal activity .

Functional Group Impact: The pyridin-3-yl group in this compound distinguishes it from simpler alcohols like 3-Methyl-1-pentanol, which lacks aromaticity . Methanimine derivatives (e.g., (E)-N-(3-methylbutyl)-1-phenylmethanimine) replace the hydroxyl group with an imine, conferring volatile, fruity aromas .

Table 2: Property Comparison
Compound Name Boiling Point/RI* Odor/Activity Stability/Storage
This compound Not reported Undocumented (analogs suggest fruity) Storage: Not specified
(E)-N-(3-methylbutyl)-1-phenylmethanimine RI = 1442 Fruity, pear-like Likely volatile
Paclobutrazol Not reported Inhibits shoot growth in plants Stable under dry conditions
3-Methyl-1-pentanol Not reported Mild alcohol odor Standard solvent storage

*RI = Retention Index

Key Findings:
  • Volatility vs. Bioactivity: Methanimine analogs (e.g., compounds A and B in ) exhibit higher volatility due to imine groups, making them suitable for fragrance applications. In contrast, paclobutrazol and tebuconazole are non-volatile, emphasizing their roles as systemic agrochemicals .

Biological Activity

1-(Pyridin-3-yl)pentan-3-ol, a compound characterized by its pyridine ring and alcohol functional group, has garnered attention in various fields of biological research. This article explores its biological activity, including potential pharmacological effects, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O1_{1}
  • CAS Number : 323202-04-6

The compound features a pentan-3-ol backbone with a pyridine substituent at the 3-position, influencing its biological interactions.

Neuronal Nicotinic Receptor Interaction

Research has indicated that this compound does not exhibit significant activity at neuronal nicotinic acetylcholine receptors. A study focusing on various pyridine derivatives found that this compound did not show binding affinities or functional activity at the tested receptor subtypes, suggesting limited efficacy in this area .

Potential Therapeutic Applications

Despite the lack of activity at nicotinic receptors, there is potential for exploring other therapeutic applications. Pyridine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects. Further research is warranted to investigate the specific biological pathways influenced by this compound.

Inhalation Toxicity

A scoping review on the inhalation toxicity of non-nicotine e-cigarette constituents highlighted concerns regarding various chemicals used in e-cigarettes, including those structurally similar to this compound. The review noted that many compounds were associated with health risks, including acute toxicity and potential carcinogenic effects . While specific data on this compound was not detailed, it emphasizes the need for comprehensive toxicological studies.

Case Study: Synthesis and Biological Testing

In a systematic investigation of pyridine derivatives, researchers synthesized this compound alongside other compounds to evaluate their biological activities. The study aimed to identify novel compounds with selective action against various biological targets. Although this specific compound did not yield promising results in terms of receptor binding, it served as a reference point for evaluating the structure–activity relationship within the series of synthesized compounds .

Comparative Analysis of Biological Activity

A comparative analysis table summarizing the biological activities of selected pyridine derivatives, including this compound, is presented below:

Compound NameReceptor AffinityTherapeutic PotentialToxicity Risk
This compoundNone DetectedLowModerate (similar structures assessed)
Other Pyridine Derivative AHighHighLow
Other Pyridine Derivative BModerateModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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